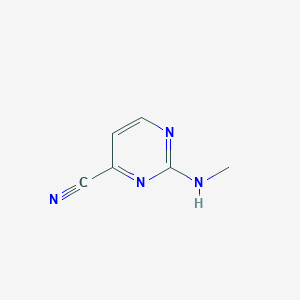

2-(Methylamino)pyrimidine-4-carbonitrile

Description

Properties

Molecular Formula |

C6H6N4 |

|---|---|

Molecular Weight |

134.14 g/mol |

IUPAC Name |

2-(methylamino)pyrimidine-4-carbonitrile |

InChI |

InChI=1S/C6H6N4/c1-8-6-9-3-2-5(4-7)10-6/h2-3H,1H3,(H,8,9,10) |

InChI Key |

IKUPYDVSLHBULX-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NC=CC(=N1)C#N |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including 2-(Methylamino)pyrimidine-4-carbonitrile. For instance, certain derivatives have demonstrated comparable or superior efficacy against cancer cell lines when compared to established chemotherapeutics like doxorubicin. Specifically:

- Compound Efficacy : Pyrimidine derivatives exhibited IC50 values that indicate strong anti-proliferative effects against various cancer cell lines, such as MCF-7 and HCT-116, with values as low as .

- Mechanism of Action : These compounds often act as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation and cancer progression .

| Compound | Cell Line | IC50 (µM) | Comparison |

|---|---|---|---|

| 3b | MCF-7 | 0.64 | Comparable to Doxorubicin |

| 5d | HCT-116 | 0.79 | Superior to Nimesulide |

Anti-inflammatory Properties

The anti-inflammatory properties of pyrimidine derivatives are also notable. Compounds derived from this compound have shown potent inhibition of COX-2 activity:

| Compound | COX-2 Inhibition IC50 (µM) | Comparison |

|---|---|---|

| 5 | 0.04 | Celecoxib |

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of pyrimidine derivatives is crucial for optimizing their pharmacological profiles:

- Key Modifications : Studies have shown that substituents at specific positions on the pyrimidine ring significantly influence biological activity and selectivity for various receptors . For instance, introducing a methyl group at the exocyclic amino group enhances selectivity towards adenosine receptors.

Case Study: Anticancer Efficacy

A recent study synthesized a series of pyrimidine derivatives based on the structure of this compound and evaluated their anticancer efficacy through in vitro assays:

- Results : The synthesized compounds exhibited varying degrees of cytotoxicity against several cancer cell lines, with some achieving IC50 values significantly lower than traditional chemotherapeutics .

Case Study: COX-2 Inhibition

Another investigation focused on the anti-inflammatory properties of pyrimidine derivatives:

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations :

- Positional Effects: Substitution at position 2 (methylamino in the target compound vs. For example, the methylamino group at position 2 may enhance solubility compared to phenyl groups .

- Electronic Effects: Electron-withdrawing groups (e.g., cyano at position 4) increase electrophilicity, facilitating nucleophilic reactions. Chlorophenyl or thienyl substituents (as in ) enhance π-π stacking in biological targets.

Q & A

Basic: What synthetic methodologies are established for 2-(methylamino)pyrimidine-4-carbonitrile derivatives?

A three-component reaction under thermal aqueous conditions is widely used. This method involves condensation of aldehydes, malononitrile, and methylamine derivatives, yielding pyrimidinecarbonitriles with diverse substituents. For example, derivatives with aryl, thienyl, or chlorophenyl groups are synthesized at 80–100°C in water, achieving yields of 43–100% . Key parameters include pH control (neutral to mildly acidic) and reaction time (6–12 hours). Variations in substituents (e.g., electron-withdrawing groups like Cl or Br) may require adjusted stoichiometry or extended reflux .

Basic: What analytical techniques validate the structural integrity of this compound derivatives?

Characterization relies on:

- NMR spectroscopy : Distinct δH signals for NH2 (~7.1–8.4 ppm) and aromatic protons (7.3–8.4 ppm), with δC confirming cyano (CN) groups at ~116–118 ppm .

- IR spectroscopy : CN stretches at 2212 cm⁻¹ and NH2 vibrations at 3329–3478 cm⁻¹ .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 278 for thienyl derivatives) and fragmentation patterns validate molecular weights .

- Melting points : Ranges from 130°C (methylphenyl derivatives) to >240°C (bromophenyl derivatives), correlating with substituent polarity .

Advanced: How do substituents influence the physicochemical and biological properties of pyrimidinecarbonitriles?

Substituents modulate electronic and steric effects:

- Electron-withdrawing groups (Cl, Br) : Increase melting points (e.g., 222°C for 4h vs. 162°C for 4f) and enhance stability via resonance .

- Thienyl groups : Improve solubility in polar aprotic solvents (e.g., DMSO) and enable π-π stacking in crystallography .

- Amino modifications : Derivatives like pyrrolo[3,2-d]pyrimidines () show enhanced bioactivity due to planar aromatic systems, critical for kinase inhibition or DNA intercalation .

Advanced: What mechanistic insights explain the cyclization of intermediates during synthesis?

Cyclization proceeds via Knoevenagel condensation followed by 6-endo-dig cyclization :

Aldehyde and malononitrile form a Knoevenagel adduct.

Methylamine nucleophilically attacks the adduct, generating an enamine intermediate.

Thermal activation promotes cyclization, forming the pyrimidine ring. Isotopic labeling (e.g., ¹⁵N) in analogous systems confirms NH2 incorporation at C4 . Competing pathways (e.g., dimerization) are suppressed by aqueous conditions, which stabilize polar transition states .

Advanced: How can contradictory spectral data between studies be resolved?

Discrepancies often arise from:

- Solvent effects : DMSO-d6 vs. CDCl3 shifts NH2 proton signals by ~0.5 ppm .

- Crystallinity : Polymorphic forms (e.g., 4f vs. 4g) alter IR band intensities and melting points .

- Substituent electronic effects : Electron-deficient aryl groups downfield-shift aromatic carbons (e.g., 136.89 ppm for 4h vs. 134.04 ppm for 4f) . Cross-validation using X-ray crystallography (e.g., centrosymmetric dimers in ) resolves ambiguities .

Advanced: What strategies optimize yield in multi-step syntheses of functionalized derivatives?

- Stepwise protection : In pyrrolo[3,2-d]pyrimidine synthesis, protecting the amino group with acetyl prevents side reactions during cyclization (e.g., 75% yield for compound 9 via Method B) .

- Catalysis : Pd-mediated coupling (e.g., Suzuki reactions) introduces aryl groups without degrading the CN moiety .

- Workup protocols : Precipitation from ethanol-DMF (1:1) minimizes losses of polar intermediates .

Advanced: How is computational chemistry applied to predict reactivity or bioactivity?

- DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, electron-deficient pyrimidines exhibit LUMO densities at C5, guiding functionalization .

- Molecular docking : Models of kinase inhibitors (e.g., JAK2) prioritize derivatives with 4-amino substituents for hydrogen bonding to ATP-binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.